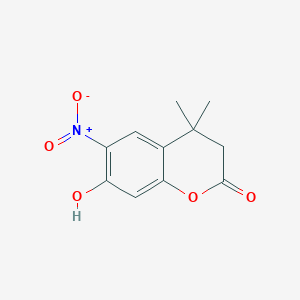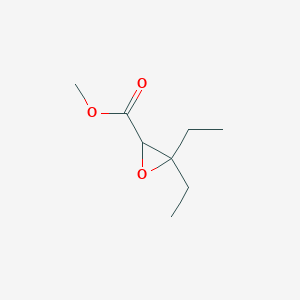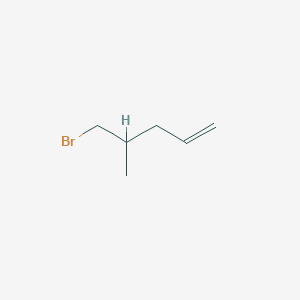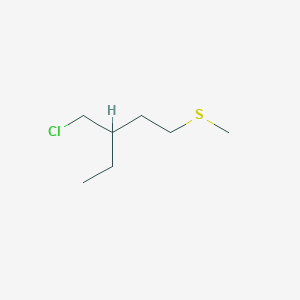![molecular formula C9H12N2O2S B13183307 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S It is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of pyrimidine-4-carboxylic acid with 2-(methylsulfanyl)propan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group may also play a role in the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methylsulfanyl)ethyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)propyl]pyrimidine-4-carboxylic acid
- 2-[2-(Methylsulfanyl)butyl]pyrimidine-4-carboxylic acid
Uniqueness
2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 2-position of the propan-2-yl chain provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C9H12N2O2S |
|---|---|
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylpropan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-9(2,14-3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
NGXYTQTWVCKRRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=CC(=N1)C(=O)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)

![6-[(Cyclopropylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13183238.png)
![3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one](/img/structure/B13183240.png)
![({[3-(Chloromethyl)-3-methylpent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13183246.png)

![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)

methanol](/img/structure/B13183296.png)

